molecular formula C13H14FNO3S B1197457 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate CAS No. 58086-67-2

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

Cat. No.: B1197457
CAS No.: 58086-67-2
M. Wt: 283.32 g/mol
InChI Key: HQWDKLAIDBOLFE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate involves strategic chemical reactions that contribute to its unique structure. One notable synthesis approach includes the application of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in the synthesis of several β-lactams under mild reaction conditions. This showcases its versatility and efficiency in organic synthesis processes.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically produced in research laboratories for use in organic synthesis.

Properties

IUPAC Name

2-fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H7FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWDKLAIDBOLFE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206808
Record name 2-Fluoro-1-methylpyridinium
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Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or cream-colored crystalline powder; [Alfa Aesar MSDS]
Record name 2-Fluoro-1-methylpyridinium p-toluenesulfonate
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CAS No.

58086-67-2
Record name 2-Fluoro-1-methylpyridinium p-toluenesulfonate
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Record name 2-Fluoro-1-methylpyridinium
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Record name 2-Fluoro-1-methylpyridinium
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Record name 2-fluoro-1-methylpyridinium toluene-p-sulphonate
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Synthesis routes and methods I

Procedure details

10 mmol of 2-fluoropyridine and 10 mmol of methyl 4-methylbenzenesulphonate are mixed in a 50 ml round-bottomed flask and stirred for 6 hours at 70° C. under a nitrogen atmosphere. The salt obtained in the form of a white solid is used without additional purification in the following step.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-fluoro-1-methylpyridinium tosylate is prepared by adding 18.6 g (0.1 mol.) of paratoluen sulphonate methyl ester to 9.7 g (0.1 mol.) of 2-fluoropyridine, heating the resultant mixture for about 20 minutes at 120° C. and cooling the heated mixture to yield 25 g of crystalline 2-fluoro-1-methylpyridinium tosylate (95%). This crystalline starting material is subsequently washed with ether and then dried.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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